molecular formula C13H13F3N4O2 B279728 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide

Numéro de catalogue: B279728
Poids moléculaire: 314.26 g/mol
Clé InChI: JUKKQHJNSXRHKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The A2A receptor is involved in a variety of physiological processes, including regulation of neurotransmitter release, modulation of immune responses, and control of vascular tone. CPI-444 has been shown to have potential therapeutic applications in cancer immunotherapy and other disease areas.

Mécanisme D'action

The adenosine A2A receptor is a key regulator of immune cell function, particularly in the context of cancer. When activated by adenosine, the A2A receptor can suppress the activity of immune cells and promote the growth and survival of cancer cells. 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide works by binding to the A2A receptor and preventing adenosine from activating it. This leads to increased activity of immune cells and enhanced anti-tumor immune responses.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have a range of biochemical and physiological effects. For example, it can modulate the release of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders. This compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is its specificity for the adenosine A2A receptor. This allows for targeted inhibition of this receptor without affecting other receptors or pathways. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in some applications. Additionally, the efficacy of this compound may be influenced by factors such as tumor microenvironment and immune cell phenotype.

Orientations Futures

There are several potential future directions for research on 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and immune suppression. Another direction is the exploration of this compound in other disease areas, such as neurological and autoimmune disorders. Finally, there is ongoing research into the mechanisms of action of this compound and the factors that influence its efficacy, which could lead to the development of more effective therapies.

Méthodes De Synthèse

The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide involves several steps, starting with the preparation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid. This intermediate is then converted to this compound through a series of chemical reactions, including amidation and cyclization. The final product is obtained as a white solid with a purity of over 99%.

Applications De Recherche Scientifique

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied in preclinical models of cancer and other diseases. In particular, it has been shown to have potent anti-tumor activity in a variety of cancer types, including melanoma, colorectal cancer, and non-small cell lung cancer. This compound works by blocking the adenosine A2A receptor, which is known to play a role in suppressing immune responses to tumors. By inhibiting this receptor, this compound can enhance the activity of immune cells, such as T cells, and promote anti-tumor immune responses.

Propriétés

Formule moléculaire

C13H13F3N4O2

Poids moléculaire

314.26 g/mol

Nom IUPAC

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C13H13F3N4O2/c1-7-4-11(19-22-7)17-12(21)6-20-9(8-2-3-8)5-10(18-20)13(14,15)16/h4-5,8H,2-3,6H2,1H3,(H,17,19,21)

Clé InChI

JUKKQHJNSXRHKM-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

SMILES canonique

CC1=CC(=NO1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.